

physicochemical properties of 6-Bromo-4-chloronicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Bromo-4-chloronicotinic acid*

Cat. No.: *B1378894*

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Bromo-4-chloronicotinic acid**

Abstract

6-Bromo-4-chloronicotinic acid (CAS: 1060808-92-5) is a halogenated pyridine-3-carboxylic acid derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its structural features—a carboxylic acid for linkage, a pyridine core for hydrogen bonding, and precisely positioned halogen atoms for modulating electronic properties and providing vectors for further synthesis—make it particularly valuable. This guide provides a comprehensive analysis of its core physicochemical properties, theoretical spectroscopic profile, and its strategic application in drug discovery, with a focus on its role in the synthesis of targeted protein degraders. Standardized protocols for experimental verification of these properties are also detailed to support researchers in their practical applications.

Molecular Identity and Structure

6-Bromo-4-chloronicotinic acid is a synthetic organic compound, typically appearing as a white to off-white solid.^[1] Its identity is defined by the following key identifiers.

Identifier	Value	Reference
CAS Number	1060808-92-5	[2] [3] [4]
Molecular Formula	C ₆ H ₃ BrCINO ₂	[3] [5]
Molecular Weight	236.45 g/mol	[3] [5]
IUPAC Name	6-bromo-4-chloropyridine-3-carboxylic acid	[5]
Synonyms	6-Bromo-4-chloronicotinic acid	[5]

The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 4-position with a chlorine atom, and at the 6-position with a bromine atom.

Caption: 2D Structure of **6-Bromo-4-chloronicotinic acid**.

Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physicochemical properties. These parameters influence reactivity, solubility, bioavailability, and formulation characteristics.

Property	Value / Description	Source / Rationale
Physical State	White to off-white solid.	[1]
Melting Point	Data not available in surveyed literature.	N/A
Solubility	Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Limited solubility in water and non-polar solvents (e.g., hexanes).	Inferred from structure
Acidity (pKa)	~2.5 - 3.5 (Estimated)	See Section 2.1
Lipophilicity (LogP)	XLogP3-AA: 2.0 (Calculated)	[5]

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing the molecule's charge state in physiological and reaction media. While no experimental value has been reported, a reliable estimate can be derived. The pKa of the parent nicotinic acid is approximately 4.9. The presence of two strong electron-withdrawing halogen substituents (chlorine and bromine) on the pyridine ring significantly increases the acidity of the carboxylic acid proton. This is due to the inductive effect, where the halogens pull electron density away from the ring, stabilizing the resulting carboxylate anion. Therefore, the pKa of **6-Bromo-4-chloronicotinic acid** is expected to be substantially lower than that of nicotinic acid, likely in the range of 2.5 to 3.5.

Solubility Profile

The molecule's structure presents a duality in solubility. The carboxylic acid group is polar and capable of hydrogen bonding, imparting some solubility in polar solvents. However, the aromatic pyridine ring with two halogen substituents is largely nonpolar and lipophilic. This balance dictates its solubility:

- Polar Protic Solvents (e.g., Water, Methanol): Limited to moderate solubility. In aqueous media, solubility will be highly pH-dependent, increasing significantly at pH values above the pKa as the anionic carboxylate is formed.
- Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to their ability to solvate both the polar and nonpolar regions of the molecule.
- Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected as these solvents cannot effectively solvate the polar carboxylic acid group.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a molecule's pharmacokinetic properties, including cell membrane permeability and plasma protein binding. The calculated XLogP3-AA value for **6-Bromo-4-chloronicotinic acid** is 2.0.^[5] This value indicates moderate lipophilicity, suggesting that the molecule has a favorable balance for potential oral absorption and cell permeability, which is a desirable characteristic for fragments used in drug design.

Theoretical Spectroscopic Profile

As experimental spectra are not widely available, this section provides a theoretical analysis of the expected spectroscopic signatures for **6-Bromo-4-chloronicotinic acid**, which are essential for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

- H-2: This proton is ortho to the nitrogen and meta to the carboxylic acid. It is expected to appear as a singlet at approximately δ 9.0-9.2 ppm.
- H-5: This proton is ortho to the chlorine and meta to the bromine and carboxylic acid. It is expected to appear as a singlet at approximately δ 8.3-8.5 ppm.

The downfield shifts are characteristic of protons on an electron-deficient pyridine ring, further deshielded by the adjacent electron-withdrawing substituents.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six unique carbon atoms.

- C=O (Carboxyl): Expected around δ 165-170 ppm.[6]
- C-4 (C-Cl): The carbon bearing the chlorine atom is expected in the range of δ 150-155 ppm.
- C-6 (C-Br): The carbon bearing the bromine atom is expected around δ 145-150 ppm.
- C-2 & C-5: The carbons bearing protons (C-H) are expected in the aromatic region of δ 125-140 ppm.
- C-3 (C-COOH): The carbon attached to the carboxylic acid is also expected in the aromatic region, likely around δ 130-135 ppm.

IR Spectroscopy

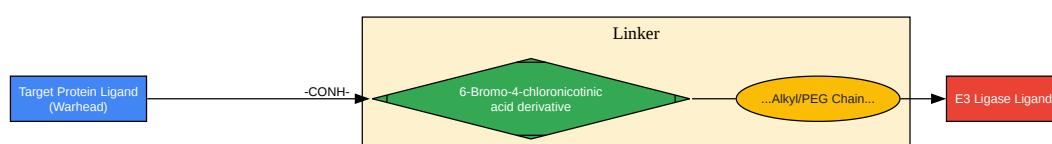
The infrared spectrum provides confirmation of the key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm^{-1} .
- C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm^{-1} region.
- C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

- Exact Mass: 234.90357 Da.[\[5\]](#)
- Isotopic Pattern: The presence of both chlorine (^{35}Cl : $^{37}\text{Cl} \approx 3:1$) and bromine (^{79}Br : $^{81}\text{Br} \approx 1:1$) will create a highly characteristic isotopic cluster for the molecular ion (M , $\text{M}+2$, $\text{M}+4$), which is invaluable for unambiguous identification.


Significance in Medicinal Chemistry & Drug Discovery

Halogenated nicotinic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[\[7\]](#) The specific arrangement of functional groups in **6-Bromo-4-chloronicotinic acid** makes it a highly strategic building block for several reasons:

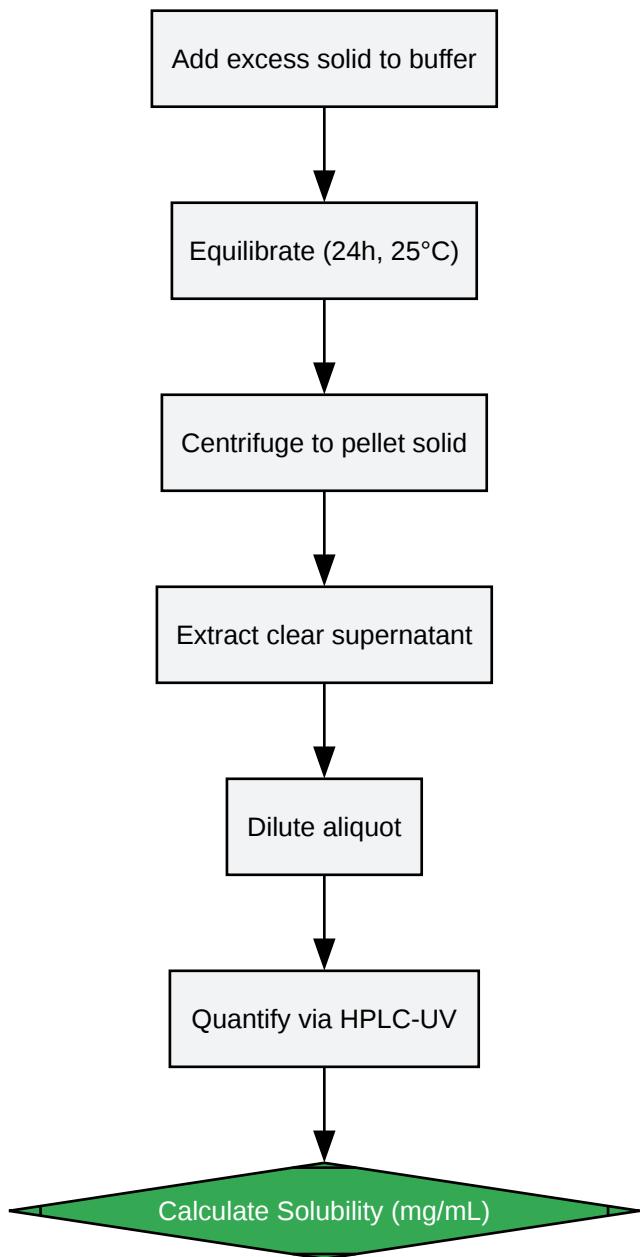
- Orthogonal Reactivity: The carboxylic acid provides a reliable handle for amide bond formation, while the bromo and chloro substituents can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and controlled molecular elaboration.
- Vectorial Design: The distinct positions of the three functional groups provide well-defined vectors for orienting the molecule in three-dimensional space, which is critical when designing ligands to fit into specific protein binding pockets.

- Application in Targeted Protein Degradation: This molecule is listed as a "Protein Degrader Building Block".^[3] In the design of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins, this acid can serve as a core scaffold or a component of the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand.^{[8][9]}

Role of 6-Bromo-4-chloronicotinic acid in a generic PROTAC structure.

[Click to download full resolution via product page](#)

Caption: Role of **6-Bromo-4-chloronicotinic acid** in a generic PROTAC structure.


Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following are step-by-step protocols for determining the key physicochemical properties of **6-Bromo-4-chloronicotinic acid**.

Protocol: Determination of Aqueous Solubility (pH-Dependent)

- Objective: To determine the solubility of the compound in aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0).
- Methodology:
 - Prepare saturated solutions by adding an excess of **6-Bromo-4-chloronicotinic acid** to separate vials containing buffers of the desired pH.

- Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Centrifuge the samples to pellet the excess undissolved solid.
- Carefully extract an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
- Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
- Express solubility in mg/mL or μ M.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Protocol: Determination of pKa via Potentiometric Titration

- Objective: To experimentally determine the pKa of the carboxylic acid group.
- Methodology:

- Accurately weigh and dissolve a known amount of **6-Bromo-4-chloronicotinic acid** in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
- Place the solution in a jacketed beaker maintained at 25 °C and monitor the pH using a calibrated pH meter.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
- Record the pH after each addition of titrant.
- Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Safety and Handling

As a laboratory chemical, **6-Bromo-4-chloronicotinic acid** must be handled with appropriate care.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-4-chloronicotinic acid is a well-defined chemical entity with a unique combination of physicochemical properties that make it a valuable and versatile tool for drug discovery and development. Its moderate lipophilicity, tunable reactivity through its three distinct functional groups, and strategic importance as a building block for complex molecules like PROTACs underscore its relevance to modern medicinal chemistry. While some experimental data such as melting point and spectroscopic signatures are not yet publicly documented, its properties

can be reliably predicted, and the standardized protocols provided herein offer a clear path for their experimental determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-bromo-4-chloronicotinic acid [allbiopharm.com]
- 2. 6-bromo-4-chloronicotinic acid | 1060808-92-5 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-bromo-4-chloronicotinic acid - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]
- 5. 6-Bromo-4-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 72212216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- To cite this document: BenchChem. [physicochemical properties of 6-Bromo-4-chloronicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1378894#physicochemical-properties-of-6-bromo-4-chloronicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com